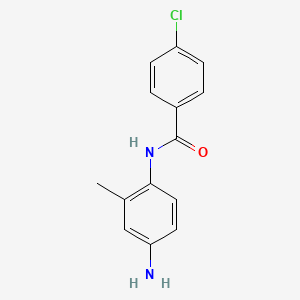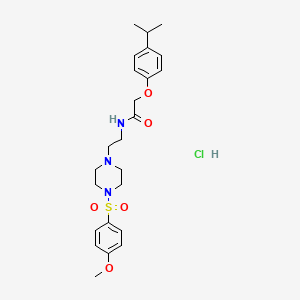
Acide 3-(1-(tert-butoxycarbonyl)-3-fluoroazétidin-3-yl)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to a fluoroazetidine ring, which is protected by a tert-butoxycarbonyl (Boc) group
Applications De Recherche Scientifique
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of fluorinated azetidines on biological systems.
Material Science:
Mécanisme D'action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
Compounds with boc protection are known to undergo nucleophilic substitution reactions . The Boc group can be removed under acidic conditions, revealing a reactive amine group . This amine group can then interact with other molecules, such as in the formation of peptides .
Biochemical Pathways
The removal of the Boc group and subsequent reactions of the amine could lead to the formation of new peptides, potentially affecting pathways where these peptides play a role .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the presence of functional groups. The Boc group in this compound could influence its pharmacokinetic properties by affecting its solubility and stability .
Result of Action
If the compound is involved in peptide synthesis, it could potentially lead to the formation of new peptides or proteins, which could have various effects at the molecular and cellular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group typically requires acidic conditions . Therefore, the pH of the environment could significantly influence the compound’s action. Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and the presence of other reactive species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection with tert-Butoxycarbonyl Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the protected fluoroazetidine with benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid moiety can participate in amide bond formation with amines using coupling reagents.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST)
Boc Protection: tert-butyl chloroformate, triethylamine
Coupling: EDCI, DMAP
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
Substitution: Formation of various substituted azetidines
Deprotection: Formation of the free amine derivative
Coupling: Formation of amide-linked products
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butoxycarbonyl)benzoic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is unique due to the presence of the fluoroazetidine ring, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Propriétés
IUPAC Name |
3-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-8-15(16,9-17)11-6-4-5-10(7-11)12(18)19/h4-7H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRLCZKGKLEJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)



![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylacetamide](/img/structure/B2416482.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)
